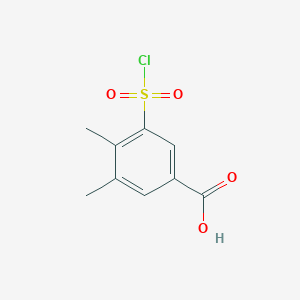

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorosulfonyl group, and the 4 and 5 positions are substituted with methyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid typically involves the chlorosulfonation of 4,5-dimethylbenzoic acid. The reaction is carried out by treating 4,5-dimethylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C9H10O2} + \text{HSO3Cl} \rightarrow \text{C9H9ClO4S} + \text{H2O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions, such as temperature and concentration of reactants, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., pyridine) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from the reduction of the chlorosulfonyl group.

Carboxylic Acids: Formed from the oxidation of methyl groups.

Scientific Research Applications

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to other molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the methyl groups at the 4 and 5 positions.

4-Chloro-3-nitrobenzoic acid: Contains a nitro group instead of a chlorosulfonyl group.

Chlorosulfonyl isocyanate: Contains an isocyanate group instead of a benzoic acid moiety.

Uniqueness

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is unique due to the presence of both the chlorosulfonyl group and the methyl groups at the 4 and 5 positions. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be suitable.

Biological Activity

3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid (CAS No. 151104-64-2) is a sulfonyl-substituted aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₄S

- Molecular Weight : 232.68 g/mol

- Canonical SMILES : ClS(=O)(=O)C1=CC(=C(C=C1C)C)C(=O)O

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The chlorosulfonyl group may enhance its ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially acting as an anti-inflammatory agent. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

- Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes, which could be relevant for therapeutic applications in diseases characterized by dysregulated enzyme activity.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. The sulfonyl group is particularly reactive, allowing for interactions with amino acids such as cysteine and serine within enzyme active sites. This mechanism may lead to the modulation of enzyme function and subsequent biological responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various sulfonyl compounds, including this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests potential utility in treating inflammatory diseases .

- Enzyme Interaction Analysis : Enzyme assays demonstrated that the compound inhibits cyclooxygenase (COX) activity, which is critical in the synthesis of prostaglandins involved in inflammation and pain signaling. The inhibition was dose-dependent, indicating a potential therapeutic window for anti-inflammatory applications .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

3-chlorosulfonyl-4,5-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSJQUSYMFGYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397043 |

Source

|

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-64-2 |

Source

|

| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.